

Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Amiprofos-methyl

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Compound of Interest

Compound Name: Amiprofos-methyl

Cat. No.: B167003

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Introduction

Microtubules are dynamic cytoskeletal polymers composed of α - and β -tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology.

Amiprofos-methyl (APM) is a phosphoric amide herbicide that has been shown to be a potent inhibitor of tubulin polymerization specifically in plant cells, with little to no effect on animal cells.^{[1][2]} This selectivity makes it a valuable tool for studying the differences between plant and animal tubulin, as well as a lead compound for the development of novel herbicides.

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of **Amiprofos-methyl** on plant-derived tubulin. The assay monitors the assembly of microtubules by measuring the increase in turbidity (optical density) of the solution as soluble tubulin dimers polymerize into microtubules.

Mechanism of Action

Amiprofos-methyl disrupts microtubule formation by directly interacting with tubulin subunits. It has been demonstrated that APM competitively inhibits the binding of other tubulin-targeting

agents, such as oryzalin, to plant tubulin.[1] This interference with tubulin polymerization leads to a disruption of the mitotic spindle, causing an arrest of the cell cycle and ultimately inhibiting cell division and plant growth. The inhibitory effect is concentration-dependent.[2]

Quantitative Data

The inhibitory effect of **Amiprofos-methyl** on plant tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data from an in vitro tubulin polymerization assay using plant-derived tubulin.

Amiprofos-methyl (μM)	Tubulin Polymerization Rate (mOD/min)	% Inhibition
0 (Vehicle Control)	15.0	0
1	12.5	16.7
2.5	9.0	40.0
5	7.2	52.0
10	4.1	72.7
25	1.8	88.0
50	0.5	96.7

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Based on such data, the IC50 value for **Amiprofos-methyl** is determined to be approximately 4.8 μM. Additionally, **Amiprofos-methyl** has been shown to competitively inhibit the binding of [14C]oryzalin to tobacco tubulin with an inhibition constant (Ki) of 5 μM.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is designed to measure the effect of **Amiprofos-methyl** on the polymerization of plant-derived tubulin.

Materials:

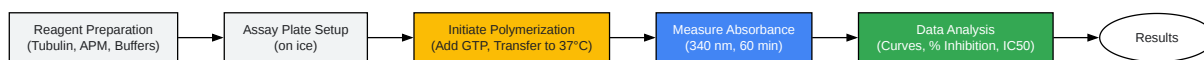
- Lyophilized plant tubulin (>99% pure)
- **Amiprofos-methyl** (APM)
- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
- GTP solution: 10 mM in water
- Glycerol
- Dimethyl sulfoxide (DMSO) for dissolving APM
- Positive Control: Oryzalin or another known plant tubulin polymerization inhibitor
- Negative Control: DMSO (vehicle)
- 96-well clear, flat-bottom microplate
- Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

- Preparation of Reagents:
 - Reconstitute lyophilized plant tubulin to a final concentration of 5 mg/mL in ice-cold GTB. Keep the tubulin solution on ice at all times.
 - Prepare a 10 mM stock solution of **Amiprofos-methyl** in DMSO. Further dilute in GTB to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
 - Prepare a 10 mM stock solution of GTP in water.
 - Prepare the positive and negative controls.
- Assay Setup (on ice):

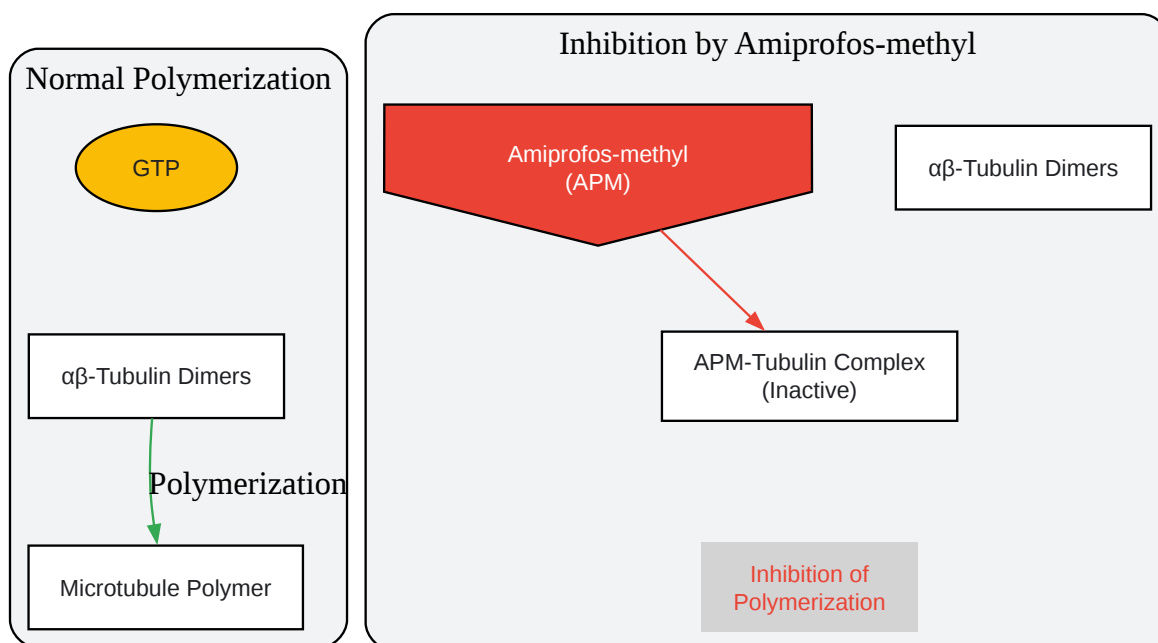
- In a 96-well plate, add the following components in order:
 - 50 μ L of GTB containing 15% glycerol.
 - 10 μ L of various concentrations of **Amiprofos-methyl** (or controls) diluted in GTB.
 - 40 μ L of the 5 mg/mL tubulin solution.
- The final concentration of tubulin will be 2 mg/mL. The final volume in each well will be 100 μ L.
- Initiation of Polymerization:
 - To initiate polymerization, add 1 μ L of 10 mM GTP to each well for a final concentration of 100 μ M.
- Data Acquisition:
 - Immediately after adding GTP, transfer the 96-well plate to a microplate reader pre-warmed to 37°C.
 - Measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis:
 - For each concentration of **Amiprofos-methyl**, plot the absorbance at 340 nm against time to generate polymerization curves.
 - Determine the maximum polymerization rate (V_{max}) for each concentration from the steepest slope of the curve.
 - Calculate the percentage of inhibition for each APM concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **Amiprofos-methyl** concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations



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Caption: Experimental workflow for the in vitro tubulin polymerization assay.



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Caption: Mechanism of action of **Amiprofos-methyl** on tubulin polymerization.

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References

- 1. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprofos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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